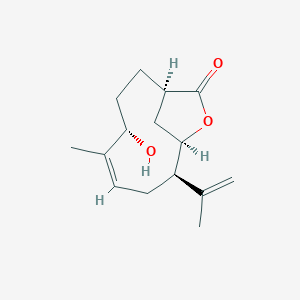

Versicolactone B

描述

sesquiterpene lactone from root of Aristolochia versicolar; structure given in first source

属性

CAS 编号 |

104613-44-7 |

|---|---|

分子式 |

C15H22O3 |

分子量 |

250.33 g/mol |

IUPAC 名称 |

(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one |

InChI |

InChI=1S/C15H22O3/c1-9(2)12-6-4-10(3)13(16)7-5-11-8-14(12)18-15(11)17/h4,11-14,16H,1,5-8H2,2-3H3/b10-4-/t11-,12-,13+,14-/m1/s1 |

InChI 键 |

COEDSYSRVAUHQU-HTDICADHSA-N |

手性 SMILES |

C/C/1=C/C[C@@H]([C@H]2C[C@@H](CC[C@@H]1O)C(=O)O2)C(=C)C |

规范 SMILES |

CC1=CCC(C2CC(CCC1O)C(=O)O2)C(=C)C |

同义词 |

versicolactone B |

产品来源 |

United States |

Foundational & Exploratory

Versicolactone B: A Technical Guide to its Discovery, Structure, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal kingdom is a prolific source of structurally diverse and biologically active secondary metabolites, which have been pivotal in the development of new therapeutic agents. The genus Aspergillus, in particular, is renowned for its production of a wide array of bioactive compounds. This technical guide focuses on Versicolactone B, a butyrolactone discovered from the endophytic fungus Aspergillus versicolor. Endophytes, microorganisms that reside within plant tissues, are a promising frontier for the discovery of novel natural products with therapeutic potential.

This document provides a comprehensive overview of the discovery, structural elucidation, and known biological activities of this compound and related compounds from A. versicolor. It includes detailed experimental protocols for isolation and biological evaluation, and visual representations of key workflows and potential signaling pathways to aid in further research and development.

Chemical Structure and Properties

This compound belongs to the γ-butyrolactone class of natural products, characterized by a five-membered lactone ring. Initially isolated and characterized by spectroscopic methods, the structure of this compound, along with that of Versicolactone A, was later revised based on total synthesis. This highlights the importance of synthetic confirmation in the structural elucidation of complex natural products.

Isolation and Purification of Butyrolactones from Aspergillus versicolor

The following is a representative protocol for the isolation and purification of butyrolactones, including this compound, from a culture of Aspergillus versicolor.

Experimental Protocol: Fungal Fermentation and Extraction

-

Fungal Strain and Culture Conditions:

-

The endophytic fungus Aspergillus versicolor is isolated from surface-sterilized plant tissue and identified by morphological and molecular methods (e.g., ITS sequencing).

-

For large-scale fermentation, the fungus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in Erlenmeyer flasks.

-

The flasks are incubated at approximately 28°C on a rotary shaker for a period of 14-21 days to allow for the production of secondary metabolites.[1]

-

-

Extraction of Secondary Metabolites:

-

The entire culture broth is harvested and extracted multiple times with an organic solvent, typically ethyl acetate (EtOAc).[1]

-

The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

-

Experimental Protocol: Chromatographic Purification

-

Initial Fractionation:

-

The crude extract is subjected to silica gel column chromatography.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).[1]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Further Purification:

-

Fractions containing compounds of interest are pooled and subjected to further purification steps.

-

These may include Sephadex LH-20 column chromatography to separate compounds based on size, and/or Reversed-Phase C18 column chromatography.[1]

-

Final purification is often achieved using High-Performance Liquid Chromatography (HPLC), typically on a C18 column with a methanol-water or acetonitrile-water mobile phase, to yield pure butyrolactones.[2]

-

Visualization of the Isolation Workflow

Caption: General workflow for the isolation and purification of this compound.

Biological Activities

To provide a context for the potential bioactivity of this compound, the following table summarizes the reported activities of other closely related butyrolactones isolated from Aspergillus versicolor.

| Compound | Biological Activity | Cell Line / Target | IC50 / Inhibition Rate | Reference |

| Versicolactone A | Cytotoxicity | A549 (Lung Carcinoma) | 3.2 µM | [4] |

| Cytotoxicity | MCF7 (Breast Cancer) | 2.5 µM | [4] | |

| Antiviral | Tobacco Mosaic Virus (TMV) | 46.4% inhibition | [4] | |

| Aspernolide C | Antiviral | Tobacco Mosaic Virus (TMV) | 64.2 µM | [1] |

| Aspernolide D | Antiviral | Tobacco Mosaic Virus (TMV) | 88.6 µM | [1] |

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Human cancer cell lines (e.g., A549, MCF7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the cells are treated with various concentrations of the test compound (e.g., Versicolactone A) and incubated for a specified period (e.g., 48-72 hours).

-

After incubation, the media is removed and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

Antiviral Assay (Anti-Tobacco Mosaic Virus)

-

Virus and Host Plant:

-

Tobacco Mosaic Virus (TMV) is propagated in a suitable host plant, such as Nicotiana tabacum.

-

-

Assay Procedure:

-

The leaves of healthy host plants are mechanically inoculated with a suspension of TMV that has been pre-incubated with the test compound at various concentrations.

-

A positive control (e.g., Ningnanmycin) and a negative control (solvent vehicle) are included.

-

The number of local lesions that develop on the leaves is counted after a few days of incubation.

-

The inhibition rate is calculated by comparing the number of lesions in the treated groups to the negative control group.[1]

-

Visualization of a Typical Biological Assay Workflow

Caption: Workflow for a typical in vitro cytotoxicity assay.

Potential Mechanism of Action

The specific molecular mechanism of action for this compound has not yet been elucidated. However, studies on related butyrolactones provide insights into potential pathways. Butyrolactone I, another compound isolated from Aspergillus, has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Activation of TLR4 by ligands such as lipopolysaccharide (LPS) triggers a downstream cascade that leads to the activation of NF-κB and MAPKs (including JNK, ERK, and p38). These transcription factors then induce the expression of pro-inflammatory cytokines. Butyrolactone I has been demonstrated to suppress this pathway, suggesting a potential anti-inflammatory role. Given the structural similarities among butyrolactones from Aspergillus, it is plausible that this compound may also interact with components of this or other key signaling pathways.

Visualization of the TLR4/NF-κB and MAPK Signaling Pathway

Caption: Potential inhibitory effect of butyrolactones on the TLR4 signaling pathway.

Conclusion and Future Perspectives

This compound is a structurally interesting butyrolactone from the endophytic fungus Aspergillus versicolor. While its discovery and subsequent structural revision have been reported, a significant gap remains in our understanding of its biological activity profile. The report of its potent cytotoxicity warrants further investigation to obtain quantitative data and to explore its selectivity towards cancer cells over normal cells.

Future research should focus on:

-

Definitive Biological Screening: A comprehensive evaluation of the cytotoxic, antiviral, antimicrobial, and other biological activities of the structurally revised this compound is essential.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound will be crucial for understanding its therapeutic potential.

-

Total Synthesis and Analogue Development: The total synthesis of this compound opens the door for the creation of novel analogues with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic and antitumor activity of momilactone B from rice hulls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production of Terretonin N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Versicolactone B: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versicolactone B is a naturally occurring butyrolactone that has garnered interest within the scientific community. This technical guide provides an in-depth overview of its natural source, detailed experimental protocols for its isolation and purification, and key analytical data for its characterization. The methodologies outlined herein are compiled from published research to assist in the consistent and efficient isolation of this compound for further investigation.

Natural Source

The primary natural source of this compound is the filamentous fungus Aspergillus versicolor.[1][2] This species is ubiquitous and can be found in various environments, including soil and as an endophyte in marine organisms.[3][4] Strains of A. versicolor are known producers of a diverse array of secondary metabolites, including a variety of butyrolactones.[1][5]

Experimental Protocols

The isolation of this compound from Aspergillus versicolor involves several key stages: fungal fermentation, extraction of the crude metabolites, and chromatographic purification.

Fungal Fermentation

The production of this compound is initiated by the cultivation of Aspergillus versicolor under specific laboratory conditions to promote the generation of secondary metabolites.

-

Culture Medium: The fungus is typically cultured in a liquid medium such as Potato Dextrose Broth (PDB).[3] Alternatively, solid rice medium can be used for fermentation.[6]

-

Inoculation and Incubation: Small pieces of mycelia from a potato dextrose agar plate are aseptically transferred into Erlenmeyer flasks containing the sterile culture medium.[3]

-

Fermentation Conditions: The inoculated flasks are incubated under static conditions at room temperature (approximately 25°C) for a period of 30 days to allow for sufficient growth and production of secondary metabolites.[3]

Extraction of Crude Metabolites

Following the fermentation period, the fungal broth and mycelium are processed to extract the secondary metabolites.

-

Solvent Extraction: The entire culture broth is extracted multiple times with an organic solvent, typically ethyl acetate (EtOAc).[3] This process partitions the organic compounds, including this compound, from the aqueous culture medium.

-

Concentration: The combined organic extracts are then concentrated under reduced pressure to yield a crude gum or extract.[3]

Chromatographic Purification

The crude extract, containing a mixture of various compounds, is subjected to a series of chromatographic techniques to isolate this compound.

-

Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether (PE) and ethyl acetate (EtOAc), with the polarity being increased by adjusting the ratio of the two solvents.[3]

-

Sephadex LH-20 Chromatography: Fractions containing this compound may be further purified using a Sephadex LH-20 column, often with a solvent system like a 1:1 mixture of chloroform (CHCl₃) and methanol (MeOH), to separate compounds based on their size.[3]

-

Preparative Thin-Layer Chromatography (TLC): Final purification is often achieved using preparative TLC on silica gel plates with a suitable solvent system, such as a mixture of chloroform and ethyl acetate.[3]

Data Presentation

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through various spectroscopic methods. The following table summarizes the key ¹³C NMR data for the compound.

| Position | Chemical Shift (δC) in ppm |

| 1 | 170.8 |

| 2 | 134.5 |

| 3 | 143.2 |

| 4 | 33.8 |

| 5 | 29.5 |

| 6 | 77.2 |

| 7 | 128.4 |

| 8 | 128.4 |

| 9 | 127.5 |

| 10 | 130.2 |

| 11 | 127.5 |

| 12 | 128.4 |

| 13 | 128.4 |

| 14 | 21.2 |

| 15 | 21.2 |

| (Data sourced from SpectraBase)[7] |

Visualizations

Experimental Workflow for the Isolation of this compound

The following diagram illustrates the sequential steps involved in the isolation and purification of this compound from Aspergillus versicolor.

Caption: Workflow for the isolation of this compound.

Logical Relationship of this compound

This diagram shows the relationship between the natural source of this compound, the isolated compound, and its reported biological activity.

Caption: Source, compound, and activity relationship.

References

- 1. Antiviral butyrolactones from the endophytic fungus Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Secondary Metabolites from an Algicolous Aspergillus versicolor Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive γ-butyrolactones from Endophytic Fungus Aspergillus versicolor [imrpress.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. spectrabase.com [spectrabase.com]

In-depth Technical Guide to the Spectroscopic Data of Versicolactone B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the revised structure of Versicolactone B, a butyrolactone natural product. The information presented herein is intended to serve as a core resource for researchers engaged in natural product chemistry, analytical chemistry, and drug discovery and development. This document includes tabulated spectroscopic data, detailed experimental protocols, and a visual representation of the analytical workflow.

Introduction

This compound is a member of the butyrolactone family of secondary metabolites, which are produced by various fungi, including species of Aspergillus. Initially isolated and characterized, the structure of this compound, along with its counterpart Versicolactone A, was later revised based on total synthesis and detailed spectroscopic analysis. This guide focuses on the spectroscopic data of the correctly assigned structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the revised structure of this compound. This data is essential for the unambiguous identification and characterization of the compound.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (Nuclear Magnetic Resonance) Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 5.05 | d | 1.8 |

| 4 | 5.89 | d | 1.8 |

| 6 | 4.27 | ddd | 5.3, 5.3, 9.4 |

| 7 | 3.57 | 'dq' like | 5.4, 6.3 |

| 8 | 1.06 | d | 6.3 |

Data sourced from Wang, L., & Zhu, W. (2013). Versicolactones A and B: total synthesis and structure revision. Tetrahedron Letters, 54(49), 6729–6731.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 170.8 |

| 2 | 155.6 |

| 3 | 98.2 |

| 4 | 117.3 |

| 5 | 116.2 |

| 6 | 71.2 |

| 7 | 69.6 |

| 8 | 19.6 |

Data sourced from Wang, L., & Zhu, W. (2013). Versicolactones A and B: total synthesis and structure revision. Tetrahedron Letters, 54(49), 6729–6731.

Mass Spectrometry (MS) Data

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for this compound

| Ion | m/z [M+Na]⁺ |

| Calculated | 179.0684 |

| Found | 179.0681 |

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3400 |

| C=O (lactone) | ~1750 |

| C=C (alkene) | ~1650 |

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound from Aspergillus versicolor

-

Fungal Cultivation : Aspergillus versicolor is cultured on a suitable solid medium (e.g., rice or potato dextrose agar) or in a liquid medium (e.g., potato dextrose broth) to promote the production of secondary metabolites.

-

Extraction : The fungal culture (mycelium and/or broth) is extracted exhaustively with an organic solvent, typically ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation : The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

-

Column Chromatography : The extract is first fractionated using column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate).

-

Preparative Thin-Layer Chromatography (pTLC) : Fractions containing this compound are further purified using pTLC with a suitable solvent system.

-

High-Performance Liquid Chromatography (HPLC) : Final purification is often achieved using reversed-phase HPLC with a C18 column and a mobile phase gradient of water and methanol or acetonitrile.

-

Spectroscopic Analysis

-

Sample Preparation : A small amount (typically 1-5 mg) of purified this compound is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition : ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

¹H NMR : Standard parameters include a 30° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR : A proton-decoupled sequence is used with a spectral width of 0-220 ppm. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.

-

-

Sample Preparation : A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition : High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Data is typically acquired in positive ion mode to observe the [M+Na]⁺ adduct.

-

Sample Preparation : A small amount of purified this compound is prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving the sample in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition : The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.

An In-depth Technical Guide to the High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Molecular Formula Determination of Versicolactone B

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies involved in determining the molecular formula of Versicolactone B, a sesquiterpene isolated from fungi, using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). This technique is fundamental in the structural elucidation of novel natural products, offering high accuracy and sensitivity.

Introduction to this compound and HRESIMS

This compound is a sesquiterpenoid, a class of natural products known for their diverse biological activities. Accurate determination of its molecular formula is the foundational step in its structural characterization and subsequent investigation for drug development. HRESIMS is the analytical method of choice for this purpose, as it provides the exact mass of a molecule with a high degree of precision, typically within a few parts per million (ppm). This precision allows for the unambiguous assignment of a molecular formula from a list of possibilities.

Experimental Protocol: HRESIMS Analysis of this compound

This section details a generalized yet comprehensive protocol for the HRESIMS analysis of a purified sample of this compound. The methodology is based on established procedures for the analysis of fungal secondary metabolites.[1][2][3]

2.1. Sample Preparation

-

Isolation and Purification: this compound is first isolated from the source organism (e.g., Aspergillus versicolor) through a series of chromatographic techniques (e.g., column chromatography, HPLC) to ensure high purity.

-

Sample Solution: A stock solution of the purified this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol (MeOH) or acetonitrile (ACN).

-

Working Solution: The stock solution is further diluted with the mobile phase solvent to a final concentration suitable for ESI-MS analysis, typically in the range of 1-10 µg/mL.

2.2. Instrumentation and Parameters

A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is utilized.

-

Instrument: Thermo Scientific LTQ Orbitrap XL Mass Spectrometer or equivalent.

-

Ionization Mode: ESI, operated in both positive and negative ion modes to ensure comprehensive data acquisition.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, the sample can be analyzed via Ultra-Performance Liquid Chromatography (UPLC) coupled to the mass spectrometer.[1][2]

-

Mass Range: The instrument is set to scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of this compound (e.g., m/z 100-1000).

-

Resolution: The mass analyzer is set to a high resolution, typically >60,000, to enable accurate mass measurements.

2.3. ESI Source Conditions

The following are typical source conditions, which should be optimized for the specific instrument and compound:

| Parameter | Positive Ion Mode | Negative Ion Mode |

| Capillary Temperature | 275 °C | 275 °C |

| Source Voltage | 4.5 kV | 3.5 kV |

| Capillary Voltage | 20 V | -42 V |

| Tube Lens Voltage | 95 V | -110 V |

Data Presentation: Molecular Formula Determination

The primary goal of the HRESIMS analysis is to obtain a high-resolution mass spectrum of this compound. The molecular formula is then determined by comparing the measured monoisotopic mass with the theoretical masses of candidate formulas. The molecular formula of this compound is C15H20O3.[4]

Table 1: HRESIMS Data for this compound

| Parameter | Value |

| Molecular Formula | C15H20O3 |

| Observed Adduct (Positive Mode) | [M+H]+ |

| Theoretical Monoisotopic Mass | 248.1412 Da |

| Calculated Mass of Adduct | 249.1485 Da |

| Measured Mass of Adduct | 249.1482 Da |

| Mass Error | -1.2 ppm |

Note: The measured mass and mass error are representative values and demonstrate the typical accuracy of HRESIMS.

Visualization of Workflows and Logical Relationships

4.1. Experimental Workflow for Natural Product Discovery

The following diagram illustrates the general workflow from the fungal culture to the identification of a bioactive compound like this compound.

4.2. Logic of Molecular Formula Determination via HRESIMS

This diagram outlines the logical steps involved in deriving a molecular formula from the raw data generated by a high-resolution mass spectrometer.

Conclusion

High-Resolution Electrospray Ionization Mass Spectrometry is an indispensable tool in natural product chemistry. The detailed protocol and logical workflows presented in this guide outline a robust methodology for the accurate determination of the molecular formula of this compound. This crucial first step paves the way for complete structural elucidation and the exploration of its therapeutic potential. The high accuracy of HRESIMS, combined with other spectroscopic data, provides a high level of confidence in the assigned structure, which is paramount for drug discovery and development professionals.

References

The Biosynthesis of Butyrolactones in Aspergillus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal genus Aspergillus is a prolific producer of a diverse array of secondary metabolites, many of which possess significant biological activities with potential applications in medicine and agriculture. Among these are the γ-butyrolactones, a class of compounds characterized by a five-membered lactone ring. Butyrolactones from Aspergillus species, such as butyrolactone I from Aspergillus terreus, have garnered considerable interest due to their cytotoxic, anti-inflammatory, and potential quorum-sensing activities.[1][2] Understanding the intricate biosynthetic pathways and regulatory networks governing the production of these molecules is crucial for their targeted discovery, characterization, and metabolic engineering for enhanced production of desired compounds.

This technical guide provides an in-depth overview of the current knowledge on the biosynthesis of butyrolactones in Aspergillus. It covers the proposed biosynthetic pathway, the key enzymes likely involved, the complex regulatory and signaling networks that control their production, quantitative data on their synthesis, and detailed experimental protocols for their study.

Proposed Biosynthetic Pathway of Butyrolactones in Aspergillus

The biosynthesis of γ-butyrolactones in Aspergillus is a complex process that is thought to originate from amino acid precursors and involve a series of enzymatic modifications. While a complete, experimentally verified pathway for a specific butyrolactone in Aspergillus remains to be fully elucidated, a proposed pathway can be constructed based on characterized intermediates and the identification of putative biosynthetic gene clusters. The core of this pathway is believed to be the formation of a γ-aromatic butenolide scaffold, which is subsequently modified by a series of tailoring enzymes.

A key discovery in understanding this pathway is the likely involvement of a non-ribosomal peptide synthetase (NRPS)-like enzyme in the formation of the butyrolactone core.[3] These large, multidomain enzymes are well-known for their role in the biosynthesis of a wide range of secondary metabolites. In the case of butyrolactones, an NRPS-like enzyme is hypothesized to catalyze the condensation of two aromatic amino acid-derived precursors to form the initial γ-aromatic butenolide structure.

The subsequent steps in the pathway are believed to involve a series of tailoring reactions that modify this core structure to generate the diverse array of butyrolactone derivatives observed in Aspergillus. These modifications can include:

-

Methylation: The addition of methyl groups, often from S-adenosyl methionine (SAM), to various positions on the butyrolactone scaffold.

-

Prenylation: The attachment of a prenyl group, typically from dimethylallyl pyrophosphate (DMAPP), to the aromatic rings.

-

Epoxidation: The formation of an epoxide ring on the prenyl side chain.

-

Hydroxylation and other oxidative modifications: The introduction of hydroxyl groups and other oxidative changes, likely catalyzed by cytochrome P450 monooxygenases.

While the specific enzymes responsible for each of these steps within a dedicated butyrolactone biosynthetic gene cluster in Aspergillus have not yet been definitively characterized, their activities are inferred from the structures of the isolated butyrolactone derivatives.

Regulatory and Signaling Networks

The production of butyrolactones, like many other secondary metabolites in Aspergillus, is tightly regulated by a complex interplay of genetic and environmental factors. This regulation occurs at multiple levels, from the expression of the biosynthetic gene clusters to the activity of the enzymes themselves.

Global Regulators of Secondary Metabolism

Several global transcriptional regulators are known to play a key role in controlling secondary metabolism in Aspergillus, and it is highly probable that they influence the biosynthesis of butyrolactones. These include:

-

LaeA: A master regulator of secondary metabolism, LaeA is a methyltransferase that is thought to remodel chromatin structure, thereby activating the expression of silent biosynthetic gene clusters.[4]

-

The Velvet Complex: This complex, composed of proteins such as VeA and VelB, integrates light signals to regulate both fungal development and secondary metabolism.[4][5] The Velvet complex often works in concert with LaeA to control the expression of biosynthetic gene clusters.

Signaling Pathways

The production of secondary metabolites is often triggered by specific environmental cues, which are transduced through intracellular signaling pathways. In Aspergillus, several key signaling pathways are known to influence secondary metabolism:

-

G-protein Mediated Signaling: G-protein coupled receptors (GPCRs) on the cell surface can sense external signals and activate downstream signaling cascades, such as the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway and the mitogen-activated protein kinase (MAPK) pathways.[6] These pathways can, in turn, regulate the expression of transcription factors that control secondary metabolite biosynthesis.

-

Quorum Sensing: There is evidence to suggest that butyrolactone I may act as a quorum-sensing molecule in A. terreus, meaning its production is regulated by cell density.[7][8] At a certain population threshold, the accumulation of butyrolactone I could trigger a positive feedback loop, leading to increased production of itself and other secondary metabolites.[9][10] This suggests a sophisticated mechanism of chemical communication that allows the fungal population to coordinate its metabolic activities.

Quantitative Data on Butyrolactone Production

Quantitative analysis of butyrolactone production is essential for understanding the dynamics of its biosynthesis and for developing strategies for yield improvement. The following table summarizes the time-course production of butyrolactone I in submerged cultures of Aspergillus terreus.[8]

| Time (hours) | Intracellular Butyrolactone I (µg/g wet weight) | Extracellular Butyrolactone I (µg/mL) |

| 24 | ~10 | ~0.5 |

| 48 | ~25 | ~1.5 |

| 96 | ~30 | ~0.8 |

| 120 | ~35 | ~0.6 |

| 144 | ~40 | ~0.5 |

| 216 | ~45 | ~0.4 |

Data are approximate values derived from graphical representations in the cited literature.[8]

The data indicate that butyrolactone I production is growth-phase dependent, with a peak in extracellular concentration occurring around 48 hours post-inoculation.[7][8] Interestingly, the intracellular concentration continues to rise throughout the fermentation, suggesting a potential storage or regulatory role for the compound within the mycelia.

Furthermore, studies have shown that the addition of exogenous butyrolactone I to A. terreus cultures can lead to a significant increase in its own production, supporting the hypothesis of a quorum-sensing-like autoinduction mechanism.[8][9] For instance, supplementing cultures with 100 nM butyrolactone I resulted in up to a two-fold increase in its production.[7][8]

Experimental Protocols

The study of butyrolactone biosynthesis in Aspergillus requires a combination of molecular biology, analytical chemistry, and bioinformatics techniques. The following are detailed methodologies for key experiments.

Quantification of Butyrolactone I by HPLC-MS/MS

This protocol is adapted from a study on Aspergillus terreus.[8]

a. Sample Preparation (from submerged culture):

-

Withdraw 1 mL of culture broth at desired time points.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to separate the mycelia from the supernatant.

-

To the supernatant (extracellular fraction), add an equal volume of methanol.

-

To the mycelial pellet (intracellular fraction), add 1 mL of methanol.

-

Homogenize the mycelial suspension using a bead beater or similar disruption method.

-

Centrifuge the homogenized mycelia at 15,000 x g for 10 minutes at 4°C.

-

Collect the methanolic supernatant.

-

Filter both the extracellular and intracellular extracts through a 0.22 µm syringe filter prior to HPLC-MS/MS analysis.

b. HPLC-MS/MS Conditions:

-

HPLC System: An Agilent 1200 series or equivalent.

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: Linear gradient to 100% B

-

15-20 min: Hold at 100% B

-

20-21 min: Linear gradient to 10% B

-

21-25 min: Hold at 10% B

-

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: An ion trap or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

MS/MS Parameters for Butyrolactone I (m/z 425.2):

-

Precursor Ion: 425.2

-

Product Ions for Quantification: 307.1, 331.1, 363.2, 393.2

-

Heterologous Expression of a Putative Butyrolactone Biosynthetic Gene Cluster

This protocol provides a general workflow for expressing a candidate gene cluster in a heterologous host like Aspergillus nidulans or Aspergillus oryzae.[11][12][13]

a. Gene Cluster Identification:

-

Identify a putative butyrolactone biosynthetic gene cluster in the genome of the producing Aspergillus species using bioinformatics tools like antiSMASH. Look for a cluster containing an NRPS-like gene along with genes encoding potential tailoring enzymes (methyltransferases, prenyltransferases, P450s, etc.).

b. Vector Construction:

-

Amplify the entire gene cluster or individual genes from the genomic DNA of the producing strain using high-fidelity DNA polymerase.

-

Clone the amplified DNA fragments into suitable Aspergillus expression vectors. These vectors typically contain a fungal-specific promoter (e.g., gpdA for constitutive expression or alcA for inducible expression), a terminator sequence, and a selectable marker (e.g., pyrG, argB, or a drug resistance gene). For large clusters, multiple vectors or techniques like yeast-based homologous recombination for assembling the entire cluster into a single vector may be necessary.

c. Aspergillus Transformation:

-

Prepare protoplasts from the heterologous host strain (e.g., A. nidulans or A. oryzae). This involves enzymatic digestion of the fungal cell wall.

-

Transform the protoplasts with the constructed expression vector(s) using a polyethylene glycol (PEG)-mediated method.

-

Plate the transformed protoplasts on selective regeneration medium to isolate successful transformants.

d. Analysis of Transformants:

-

Grow the transformants in a suitable liquid or solid medium. If using an inducible promoter, add the inducer (e.g., ethanol for the alcA promoter) to the medium.

-

Extract the secondary metabolites from the culture broth and mycelia as described in the quantification protocol.

-

Analyze the extracts by HPLC-MS/MS to look for the production of new compounds corresponding to the expected butyrolactones.

-

If new compounds are detected, purify them using chromatographic techniques and elucidate their structures using NMR spectroscopy and high-resolution mass spectrometry.

Conclusion and Future Perspectives

The biosynthesis of butyrolactones in Aspergillus is a fascinating and complex area of fungal secondary metabolism. While significant progress has been made in proposing a general biosynthetic pathway and understanding the global regulatory networks, many details remain to be uncovered. The identification and characterization of the complete biosynthetic gene clusters for various butyrolactones, including the specific roles of the tailoring enzymes, are critical next steps. This will likely be achieved through a combination of genome mining, heterologous expression, and gene knockout studies.

Further investigation into the specific signaling pathways that trigger butyrolactone production will provide valuable insights into the environmental cues and molecular mechanisms that govern their biosynthesis. A deeper understanding of these pathways could pave the way for the development of strategies to induce the production of novel butyrolactones from silent gene clusters.

The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the biosynthesis of these intriguing molecules. By unraveling the complexities of butyrolactone biosynthesis, we can unlock the potential of Aspergillus as a source of novel and valuable bioactive compounds for the pharmaceutical and agrochemical industries.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Butyrolactone I from Aspergillus fungi blocks neutrophil FPR1 to alleviate acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a silent azaphilone biosynthesis gene cluster in Aspergillus terreus NIH 2624 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Examining the Evolution of the Regulatory Circuit Controlling Secondary Metabolism and Development in the Fungal Genus Aspergillus | PLOS Genetics [journals.plos.org]

- 6. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Butyrolactone I Quantification from Lovastatin Producing Aspergillus terreus Using Tandem Mass Spectrometry-Evidence of Signalling Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Butyrolactone I on the Producing Fungus, Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of butyrolactone I on the producing fungus, Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. orbit.dtu.dk [orbit.dtu.dk]

Preliminary Biological Screening of Versicolactone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Versicolactone B, a butyrolactone isolated from the endophytic fungus Aspergillus versicolor. Due to the limited publicly available data specifically for this compound, this document summarizes the known biological activities of closely related versicolactones and other butyrolactones derived from the same fungal species. This information serves as a foundational resource for researchers investigating the therapeutic potential of this compound.

Overview of Biological Activities

Preliminary screenings of butyrolactones from Aspergillus versicolor have revealed a range of biological activities, suggesting potential therapeutic applications. These activities primarily include antiviral, cytotoxic, and anti-inflammatory effects. Several studies have isolated and characterized various butyrolactones, including Versicolactones A-D, and have subjected them to initial biological evaluation.[1][2][3]

Antiviral Activity

Several butyrolactones isolated from Aspergillus versicolor have demonstrated notable antiviral properties, particularly against the Tobacco Mosaic Virus (TMV).[3][4]

Quantitative Data: Anti-TMV Activity

| Compound | Concentration | Inhibition Rate (%) | Positive Control (Ningnanmycin) | Reference |

| Versicolactone A | 20 µM | 46.4 | 30.8% | [3] |

| Butyrolactone Compound 8 | 20 µM | 35.4 | 30.8% | [3] |

| Aspernolide C | Not Specified | IC50: 64.2 µM | Not Specified | [2] |

| Aspernolide D | Not Specified | IC50: 88.6 µM | Not Specified | [2] |

Experimental Protocol: Anti-TMV Assay

The anti-TMV activity is typically evaluated using a leaf-disc method.

Methodology:

-

Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a suspension of TMV.

-

Compound Application: Leaf discs are punched out from the inoculated leaves and floated on a solution containing the test compound at a specific concentration. A known antiviral agent, such as Ningnanmycin, is used as a positive control, and a solvent control is also included.

-

Incubation: The leaf discs are incubated under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period.

-

Lesion Counting: The number of local lesions on each leaf disc is counted.

-

Inhibition Rate Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Number of lesions in control group - Number of lesions in treatment group) / Number of lesions in control group] x 100

Workflow for Anti-TMV Screening

Cytotoxic Activity

Versicolactones and related compounds have been evaluated for their cytotoxic effects against various human cancer cell lines. This suggests their potential as anticancer agents.[1][3]

Quantitative Data: In Vitro Cytotoxicity (IC50 values)

| Compound | Cell Line | IC50 (µM) | Reference |

| Versicolactone A | A549 (Lung Cancer) | 3.2 | [3] |

| Versicolactone A | MCF-7 (Breast Cancer) | 2.5 | [3] |

| Aspernolide M | KB (Oral Cancer) | 1.2 | [1] |

| Aspernolide M | SK-MEL (Melanoma) | 0.9 | [1] |

| Aspernolide M | BT-549 (Breast Cancer) | 0.1 | [1] |

| Aspernolide M | SKOV-3 (Ovarian Cancer) | 0.8 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Logical Flow of Cytotoxicity Assessment

Anti-inflammatory Activity

While direct evidence for this compound's anti-inflammatory activity is pending, related butyrolactones have shown promise in modulating inflammatory pathways.[5][6][7] The primary mechanism of action for the anti-inflammatory effects of many lactones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8]

Signaling Pathway: NF-κB Inhibition by Butyrolactones

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Conclusion and Future Directions

The preliminary biological screening data for versicolactones and related butyrolactones from Aspergillus versicolor indicate a promising pharmacological profile, particularly in the areas of antiviral and cytotoxic activities. The potential for anti-inflammatory effects also warrants further investigation.

Future research on this compound should focus on:

-

Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.

-

In-depth Screening: Performing a broader range of assays to elucidate its full spectrum of biological activities.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.

This technical guide provides a solid foundation for initiating such research endeavors and highlights the potential of this compound as a lead compound for drug discovery.

References

- 1. Bioactive γ-butyrolactones from Endophytic Fungus Aspergillus versicolor [imrpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral butyrolactones from the endophytic fungus Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral Butyrolactones from the Endophytic Fungus Aspergillus versicolor | Semantic Scholar [semanticscholar.org]

- 5. Coral-Derived Endophytic Fungal Product, Butyrolactone-I, Alleviates Lps Induced Intestinal Epithelial Cell Inflammatory Response Through TLR4/NF-κB and MAPK Signaling Pathways: An in vitro and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Butyrolactone-I from Coral-Derived Fungus Aspergillus terreus Attenuates Neuro-Inflammatory Response via Suppression of NF-κB Pathway in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [mdpi.com]

The Anti-Tobamovirus Potential of Versicolactone B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-tobacco mosaic virus (TMV) activity of Versicolactone B, a butyrolactone isolated from the endophytic fungus Aspergillus versicolor. This document synthesizes the available quantitative data, details relevant experimental methodologies, and illustrates key conceptual frameworks to support further research and development in the field of novel antiviral agents for agriculture.

Quantitative Anti-TMV Activity of this compound

This compound has demonstrated moderate inhibitory effects against the tobacco mosaic virus. The following table summarizes the key quantitative data from in-vitro and in-vivo assays.

| Compound | In Vitro Inhibition Rate (at 20 µM) | In Vitro IC50 (µM) | In Vivo Protective Effect (Inhibition Rate at 20 µM) | Reference |

| This compound | 18.6% ± 2.4 | 88.6 | 15.6% ± 2.2 | [1] |

| Ningnanmycin (Positive Control) | 30.5% ± 2.8 | 52.4 | 28.6% ± 3.2 | [1] |

Experimental Protocols

The following sections detail the standard methodologies employed for evaluating the anti-TMV activity of compounds like this compound.

Virus Purification

Tobacco mosaic virus (TMV) is typically propagated in a systemic host plant, such as Nicotiana tabacum cv. Samsun.

-

Inoculation: The leaves of 6-8 week old tobacco plants are mechanically inoculated with a purified TMV suspension (e.g., 0.1 mg/mL in phosphate buffer). The inoculation is performed by gently rubbing the leaf surface, which has been dusted with a fine abrasive like carborundum.

-

Incubation: Plants are maintained in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 2-3 weeks to allow for systemic virus accumulation.

-

Extraction: Symptomatic leaves are harvested and homogenized in a phosphate buffer (e.g., 0.1 M, pH 7.2) at a 1:2 (w/v) ratio. The homogenate is filtered through cheesecloth.

-

Clarification: The filtrate is clarified by adding an equal volume of a mixture of chloroform and n-butanol (1:1, v/v) and stirring for 20 minutes. The mixture is then centrifuged at a low speed (e.g., 8,000 x g for 15 minutes) to separate the phases.

-

Precipitation: The virus in the aqueous supernatant is precipitated by adding polyethylene glycol (PEG) 6000 to a final concentration of 8% (w/v) and NaCl to 0.2 M. The mixture is stirred at 4°C for 2 hours and then centrifuged (e.g., 12,000 x g for 20 minutes).

-

Resuspension and Further Purification: The pellet containing the virus is resuspended in a small volume of phosphate buffer. This suspension is then subjected to differential centrifugation (low-speed centrifugation to remove debris, followed by high-speed ultracentrifugation to pellet the virus) to further purify the viral particles. The final pellet is resuspended in buffer, and the concentration is determined spectrophotometrically (A260/A280 ratio of ~1.2).

In Vitro Anti-TMV Assay (Leaf-Disc Method)

This assay evaluates the direct effect of a compound on the virus particles.

-

Preparation of Leaf Discs: Leaf discs (e.g., 1 cm in diameter) are punched from the leaves of a local lesion host plant, such as Nicotiana glutinosa.

-

Incubation: The leaf discs are floated on a solution of the test compound at various concentrations for 12 hours. A solution without the compound serves as a negative control, and a known antiviral agent (e.g., Ningnanmycin) is used as a positive control.

-

Inoculation: After incubation, the leaf discs are transferred to a fresh plate and inoculated with a purified TMV suspension (e.g., 50 µg/mL).

-

Incubation and Lesion Counting: The inoculated leaf discs are incubated under controlled conditions (e.g., 25°C, continuous light) for 48-72 hours to allow for the development of local lesions. The number of lesions on each disc is then counted.

-

Calculation of Inhibition Rate: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] x 100 Where C is the average number of lesions in the negative control group, and T is the average number of lesions in the treated group.

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from a dose-response curve of the compound's inhibition rates at different concentrations.

In Vivo Protective Effect Assay (Half-Leaf Method)

This assay assesses the ability of a compound to protect the plant from viral infection.

-

Plant Preparation: A local lesion host plant (Nicotiana glutinosa) with well-developed leaves is used.

-

Compound Application: The left side of each leaf is gently rubbed with a solution of the test compound at a specific concentration. The right side of the same leaf is treated with a control solution (e.g., the solvent used to dissolve the compound).

-

Inoculation: After a set period (e.g., 24 hours), the entire leaf is mechanically inoculated with a TMV suspension.

-

Incubation and Lesion Counting: The plant is incubated for 3-4 days to allow for lesion development. The number of local lesions on both the treated and control halves of the leaves are counted.

-

Calculation of Protective Effect: The protective effect (inhibition rate) is calculated as: Protective Effect (%) = [(R - L) / R] x 100 Where R is the average number of lesions on the control half of the leaves, and L is the average number of lesions on the treated half.

Visualizing Methodologies and Potential Mechanisms

Experimental Workflow for Anti-TMV Compound Screening

The following diagram illustrates a typical workflow for screening and evaluating potential anti-TMV compounds like this compound.

Generalized Plant Defense Signaling Pathway Against Viruses

The specific signaling pathway by which this compound exerts its anti-TMV activity has not yet been elucidated. However, a common and well-studied pathway in plant defense against viruses is the Salicylic Acid (SA) signaling pathway, which often leads to Systemic Acquired Resistance (SAR). The following diagram provides a generalized representation of this pathway. It is important to note that this is an illustrative model and may not represent the specific mechanism of this compound.

Concluding Remarks and Future Directions

This compound presents a promising natural compound with demonstrated anti-TMV activity. The data, while indicating moderate efficacy compared to some synthetic controls, warrants further investigation. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the specific molecular target of this compound within the TMV replication cycle or the host plant's defense pathways is crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent antiviral agents.

-

Broad-Spectrum Activity: Investigating the efficacy of this compound against a wider range of plant viruses.

-

Formulation and Delivery: Developing effective formulations to enhance the stability and bioavailability of this compound for agricultural applications.

This technical guide provides a foundational understanding of the anti-TMV properties of this compound, offering valuable insights for researchers dedicated to the discovery and development of novel plant protection agents.

References

Introduction

Versicolactone B, a sesquiterpenoid lactone first isolated from the traditional medicinal herb Viola yedoensis, has emerged as a compound of significant interest in the field of natural product chemistry and drug discovery.[1] This technical guide provides a comprehensive literature review of this compound and its related compounds, with a focus on its chemical synthesis, biological activities, and mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative biological data, and visual representations of its molecular interactions.

Chemical Properties and Synthesis

This compound belongs to the germacrane class of sesquiterpenoids, characterized by a ten-membered carbon ring. Its structure has been elucidated through extensive spectroscopic analysis, and its absolute configuration has been determined using a modified Mosher's method.[1]

Total Synthesis of this compound

The total synthesis of this compound and its stereoisomers has been achieved, providing a means to produce the compound for further biological evaluation and structure-activity relationship studies. A key strategy in the synthesis involves the stereoselective construction of the ten-membered ring and the lactone moiety.

Experimental Protocol: Total Synthesis of Versicolactones A and B (Adapted from Wang & Zhu, 2013)

A detailed, step-by-step synthetic protocol is crucial for the replication and advancement of research. While a complete, exhaustive protocol is beyond the scope of this guide, the following outlines the key synthetic steps as reported in the literature. For precise reagent quantities, reaction conditions, and purification methods, direct consultation of the primary literature is recommended.

-

Step 1: Preparation of Key Intermediates: The synthesis commences with the preparation of key chiral intermediates, often derived from commercially available starting materials like dimethyl tartrate. This typically involves a series of protection, oxidation, and reduction steps to yield the desired stereochemistry.

-

Step 2: Carbon Chain Elongation: The carbon backbone is then extended using various coupling reactions, such as Wittig-type olefination, to introduce the necessary carbon atoms for the sesquiterpenoid skeleton.

-

Step 3: Macrolactonization: A critical step is the formation of the ten-membered germacrane ring, which can be achieved through intramolecular cyclization reactions.

-

Step 4: Lactone Ring Formation: The characteristic γ-butyrolactone ring is constructed, often in the final stages of the synthesis.

-

Step 5: Deprotection and Purification: Finally, any protecting groups are removed, and the final product, this compound, is purified using chromatographic techniques.

Biological Activities and Quantitative Data

This compound and its related compounds have been shown to exhibit a range of biological activities. The following tables summarize the available quantitative data to facilitate comparison and analysis.

| Compound | Biological Activity | Assay | Target/Cell Line | IC50 / Inhibition | Reference |

| This compound | Anti-complement (Classical Pathway) | CH50 | - | 0.14 - 0.37 mg/mL | [1] |

| Anti-complement (Alternative Pathway) | AP50 | - | 0.32 - 0.54 mg/mL | [1] | |

| Versicolactone A | Anti-Tobacco Mosaic Virus | - | - | 46.4% inhibition | |

| Cytotoxicity | - | A549 (Lung carcinoma) | 3.2 µM | ||

| Cytotoxicity | - | MCF7 (Breast cancer) | 2.5 µM | ||

| Aspernolide C | Anti-Tobacco Mosaic Virus | - | - | IC50: 64.2 µM | |

| Aspernolide D | Anti-Tobacco Mosaic Virus | - | - | IC50: 88.6 µM | |

| Butyrolactone I | Anti-inflammatory | - | LPS-induced IPEC-J2 cells | Dose-dependent | |

| Butyrolactone VI | Antimicrobial | - | Candida albicans | - |

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a potential therapeutic agent.

Anti-Complement Activity

This compound has been demonstrated to inhibit both the classical and alternative pathways of the complement system, a key component of the innate immune response.[1] Dysregulation of the complement system is implicated in various inflammatory and autoimmune diseases, making its inhibitors promising therapeutic candidates.

A preliminary mechanism study using complement-depleted sera has shown that this compound acts on components C1q, C3, and C9 of the complement cascade.[1] This suggests a multi-target inhibition mechanism.

Experimental Protocol: Hemolytic Complement Activity Assay (CH50 and AP50)

The anti-complement activity of this compound is quantified using hemolytic assays (CH50 for the classical pathway and AP50 for the alternative pathway). The following is a generalized protocol:

-

1. Preparation of Sensitized Erythrocytes: For the CH50 assay, sheep red blood cells (SRBCs) are sensitized by incubation with a sub-agglutinating dilution of rabbit anti-SRBC antibody (hemolysin). For the AP50 assay, unsensitized rabbit red blood cells (RRBCs) are used.

-

2. Serum Incubation: A series of dilutions of the test compound (this compound) are prepared in an appropriate buffer (e.g., Veronal buffered saline with Ca2+ and Mg2+ for CH50; Mg2+-EGTA buffer for AP50). Normal human serum is added as a source of complement.

-

3. Hemolysis: The sensitized (for CH50) or unsensitized (for AP50) erythrocytes are added to the serum-compound mixture and incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

4. Quantification of Hemolysis: The reaction is stopped, and the intact cells are pelleted by centrifugation. The amount of hemoglobin released into the supernatant, which is proportional to the degree of cell lysis, is measured spectrophotometrically at 415 nm.

-

5. Calculation of IC50: The concentration of the compound that produces 50% inhibition of hemolysis (CH50 or AP50) is calculated from the dose-response curve.

Potential Effects on NF-κB and MAPK Signaling Pathways

While direct studies on the effects of this compound on other signaling pathways are limited, many sesquiterpenoid lactones are known to modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators. It is plausible that this compound may also exert anti-inflammatory effects through the inhibition of these pathways. Further research, such as proteomic analysis of cells treated with this compound, is needed to elucidate its broader mechanism of action.

Visualizations of Pathways and Workflows

To facilitate a deeper understanding of the experimental and biological processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Isolation workflow for this compound.

Caption: Mechanism of this compound on the complement pathway.

Conclusion

This compound and its related compounds represent a promising class of natural products with therapeutic potential, particularly in the context of inflammatory diseases due to their potent anti-complement activity. This guide has summarized the current state of knowledge, providing a foundation for future research and development. Further investigation into the detailed molecular mechanisms of action, particularly on key inflammatory signaling pathways, as well as the optimization of synthetic routes, will be crucial for translating the potential of these compounds into clinical applications.

References

physical and chemical properties of Versicolactone B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versicolactone B is a sesquiterpene lactone that has been isolated from sources such as the plant Viola yedoensis and the endophytic fungus Aspergillus versicolor.[1] This document provides a detailed overview of the known physical and chemical properties of this compound, its biological activities, and the experimental protocols utilized for its study. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound possesses a distinct set of physical and chemical characteristics that are crucial for its identification, handling, and application in research. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₃ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| CAS Number | 108885-62-7 | [1] |

| Appearance | White amorphous powder | [2] |

| Melting Point | Not explicitly reported in the searched literature. | |

| Optical Rotation | Not explicitly reported in the searched literature. | |

| Solubility | Soluble in common organic solvents like chloroform and methanol. | [2] |

Note: While specific values for melting point and optical rotation were not found in the reviewed literature, the isolation from natural sources and its characterization as a chiral molecule suggest it would exhibit optical activity.

Chemical Structure and Identification

The chemical structure of this compound has been elucidated through various spectroscopic techniques.

Chemical Identifiers:

-

SMILES: C/C1=C/C--INVALID-LINK--=C)--INVALID-LINK--([H])OC2=O[1]

-

InChIKey: XJUHTEFWFCFCBI-PMMOVUOPSA-N

The structure and stereochemistry have been confirmed through methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD).[1][2]

Biological Activities

This compound has demonstrated a range of biological activities, highlighting its potential as a lead compound for further investigation.

Anti-Complement Activity

This compound has been reported to exhibit anti-complement activity against both the classical and alternative pathways of the complement system. The complement system is a crucial component of the innate immune response, and its dysregulation is implicated in various inflammatory and autoimmune diseases.

Antiviral Activity

Research has shown that this compound possesses antiviral properties, particularly against the Tobacco Mosaic Virus (TMV).[1][2] This activity suggests its potential for development as an antiviral agent.

Other Potential Activities

While direct studies on other activities of this compound are limited, related γ-butyrolactones from Aspergillus versicolor have been shown to possess a broader spectrum of biological effects, including:

-

Antimicrobial activity

-

Anti-leishmanial activity

-

Anti-malarial activity

-

Cytotoxic activity against various cancer cell lines

Furthermore, some of these related compounds have shown binding affinity to human cannabinoid and opioid receptors, suggesting potential neuromodulatory effects.

Experimental Protocols

This section details the general methodologies employed for the isolation, characterization, and biological evaluation of this compound and related compounds.

Isolation and Purification of this compound

The following is a generalized workflow for the isolation of this compound from a fungal source.

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: The endophytic fungus Aspergillus versicolor is cultured on a solid medium (e.g., rice medium) and incubated for a specified period to allow for the production of secondary metabolites.

-

Extraction: The fermented material is extracted exhaustively with an organic solvent such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate its components. This typically involves:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column using a solvent such as methanol to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

-

Structure Elucidation: The purified compound is identified as this compound through spectroscopic analysis, including 1D and 2D NMR and mass spectrometry, and by comparison of the data with published values.

Anti-Complement Activity Assay (Hemolytic Assay)

The anti-complement activity of this compound is typically evaluated using a hemolytic assay, which measures the ability of the compound to inhibit the lysis of red blood cells by the complement system.

Caption: Workflow for the anti-complement hemolytic assay.

Methodology:

-

Preparation of Reagents:

-

Sheep red blood cells (SRBCs) are sensitized by incubation with an anti-SRBC antibody.

-

Normal human serum is used as the source of the complement system.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

-

Assay Procedure:

-

The sensitized SRBCs, normal human serum, and different concentrations of this compound are incubated together in a microplate.

-

Positive (no inhibitor) and negative (heat-inactivated serum) controls are included.

-

-

Measurement of Hemolysis:

-

After incubation, the plate is centrifuged to pellet the intact cells.

-

The amount of hemoglobin released into the supernatant, which is proportional to the extent of cell lysis, is measured by reading the absorbance at 541 nm.

-

-

Data Analysis:

-

The percentage of hemolysis inhibition is calculated for each concentration of this compound relative to the positive control.

-

The IC₅₀ value (the concentration that causes 50% inhibition of hemolysis) is then determined.

-

Antiviral Assay (Anti-TMV Activity)

The anti-tobacco mosaic virus (TMV) activity of this compound can be assessed using a local lesion assay on a susceptible host plant.

Methodology:

-

Virus Inoculation: The leaves of a susceptible plant (e.g., Nicotiana glutinosa) are mechanically inoculated with a suspension of TMV.

-

Treatment: Immediately after inoculation, the leaves are treated with solutions of this compound at different concentrations. A positive control (e.g., a known antiviral agent like Ningnanmycin) and a negative control (solvent only) are also included.

-

Incubation: The plants are kept in a controlled environment (e.g., greenhouse) for a few days to allow for the development of local lesions.

-

Data Collection and Analysis: The number of local lesions on each leaf is counted. The inhibition rate of this compound is calculated using the formula:

-

Inhibition Rate (%) = [(Number of lesions in control group - Number of lesions in treated group) / Number of lesions in control group] x 100

-

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively elucidated, studies on related butyrolactones, such as Butyrolactone-I, have provided some insights into the potential mechanisms of action for this class of compounds. For instance, Butyrolactone-I has been shown to alleviate inflammatory responses by inhibiting the TLR4/NF-κB and MAPK signaling pathways.

Caption: Postulated inhibitory effect of related butyrolactones on the TLR4/NF-κB signaling pathway.

It is important to note that this pathway is for a related compound, and further research is needed to confirm if this compound acts through a similar mechanism.

Conclusion

This compound is a promising natural product with demonstrated anti-complement and antiviral activities. This technical guide has summarized its known physical and chemical properties and provided an overview of the experimental protocols used for its study. Further research is warranted to fully elucidate its pharmacological potential, including the determination of its precise mechanism of action and the exploration of its efficacy in in vivo models. The information presented herein serves as a foundation for future investigations into this intriguing sesquiterpene lactone.

References

Methodological & Application

Application Note and Protocol: Isolation and Purification of Versicolactone B from Aspergillus versicolor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Versicolactone B is a butyrolactone secondary metabolite produced by the endophytic fungus Aspergillus versicolor. Like other butyrolactones isolated from this genus, it holds potential for various biological activities, making its efficient isolation and purification a critical step for further research and development. This document provides a detailed protocol for the isolation and purification of this compound from the fermentation culture of Aspergillus versicolor. The methodology is based on a combination of solvent extraction and multi-step chromatographic techniques.

Experimental Protocol

This protocol outlines the key stages for isolating this compound, including fungal fermentation, extraction of metabolites, and a multi-step purification process.

1. Fungal Culture and Fermentation:

-

Organism: Aspergillus versicolor. The specific strain can be isolated from various natural sources, such as marine organisms or plants, and identified through morphological and molecular methods (e.g., 18S rRNA gene sequencing)[1].

-

Culture Medium: Solid rice medium is effective for the production of secondary metabolites by Aspergillus versicolor[1][2]. To prepare the medium, add 75 mL of deionized water to 60 g of rice in 1 L Erlenmeyer flasks and autoclave.

-

Inoculation and Incubation: Inoculate the sterilized rice medium with a fresh culture of Aspergillus versicolor. Incubate the flasks under static conditions at 28°C for 30 days[2].

2. Extraction of Crude Metabolites:

-

Following incubation, the fermented rice solid culture is extracted to obtain the crude secondary metabolites.

-

Initial Extraction: The entire solid culture is macerated and extracted exhaustively with ethyl acetate (EtOAc) at room temperature. This process is typically repeated three times to ensure complete extraction of the metabolites[2].

-

Solvent Evaporation: The combined ethyl acetate extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification of this compound:

The purification of this compound from the crude extract is achieved through a series of chromatographic steps.

-

Step 1: Flash Column Chromatography (Initial Fractionation):

-

Stationary Phase: Silica gel (200-300 mesh).

-

Procedure: The crude extract is dissolved in a minimal amount of methanol and adsorbed onto a small amount of silica gel. After drying, the adsorbed sample is loaded onto a silica gel column.

-

Mobile Phase: A stepwise gradient of chloroform (CHCl₃) and methanol (MeOH) is used for elution. The polarity of the solvent system is gradually increased to separate the components based on their polarity[3].

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions exhibiting similar TLC profiles are combined.

-

-

Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Stationary Phase: Sephadex LH-20.

-

Procedure: The fraction containing the compound of interest from the flash column chromatography is further purified using a Sephadex LH-20 column.

-

Mobile Phase: A common solvent system for this step is a mixture of chloroform and methanol (e.g., 1:1, v/v). This step helps in removing pigments and other impurities based on molecular size.

-

Fraction Monitoring: Fractions are again monitored by TLC to identify those containing the target compound.

-

-